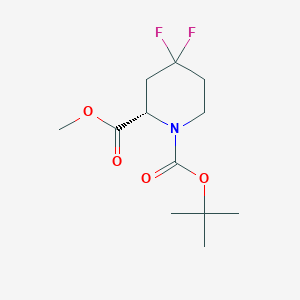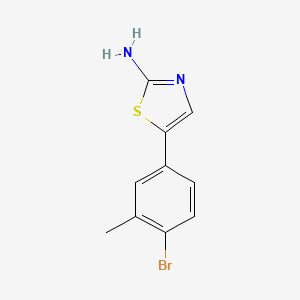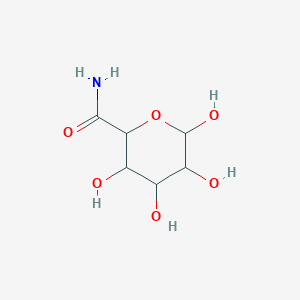![molecular formula C8H10N4O4 B14016222 1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)
1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea is a chemical compound that belongs to the nitrofuran class of antibiotics. These compounds are known for their broad-spectrum antibacterial properties and are often used in the treatment of bacterial infections. The unique structure of this compound, which includes a nitrofuran ring and a urea moiety, contributes to its potent biological activity.
Métodos De Preparación
The synthesis of 1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea typically involves the reaction of ethyl isocyanate with 5-nitrofurfuraldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nitrofuran chemistry and reactivity.
Biology: The compound is studied for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: It is investigated for potential therapeutic applications in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mecanismo De Acción
The mechanism of action of 1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea involves the reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can interact with bacterial DNA and proteins, leading to the disruption of essential cellular processes and ultimately bacterial cell death. The molecular targets include bacterial enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea can be compared with other nitrofuran antibiotics, such as:
Nitrofurazone: Contains an n-methyl urea group and is used as a topical antibacterial agent.
Furaltadone: Contains a 3–5-nitrofuran-2-yl-methylideneamino-1,3-oxazolidin-2-one moiety and is used in veterinary medicine.
Furazolidone: Contains a 3-methyl-1,3-oxazolidin-2-one moiety and is used to treat bacterial and protozoal infections.
Nitrofurantoin: Contains a 1-methylimidazolidine-2,4-dione moiety and is used to treat urinary tract infections
Propiedades
Fórmula molecular |
C8H10N4O4 |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C8H10N4O4/c1-2-11(8(9)13)10-5-6-3-4-7(16-6)12(14)15/h3-5H,2H2,1H3,(H2,9,13)/b10-5- |
Clave InChI |
JGPNCLKRECLYTO-YHYXMXQVSA-N |
SMILES isomérico |
CCN(C(=O)N)/N=C\C1=CC=C(O1)[N+](=O)[O-] |
SMILES canónico |
CCN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


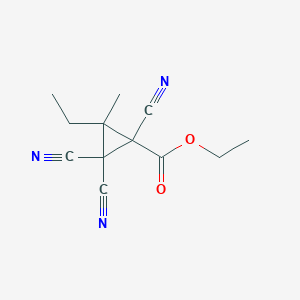
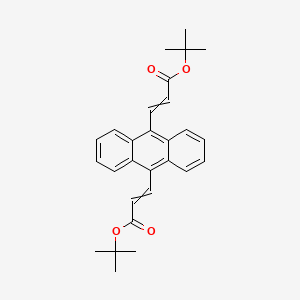
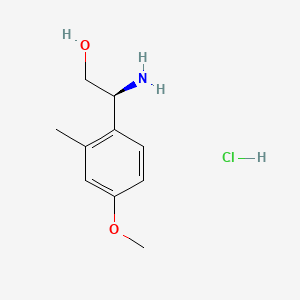


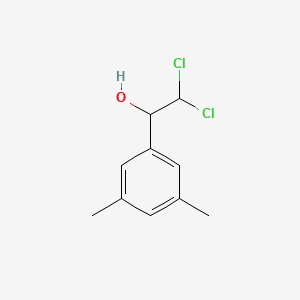


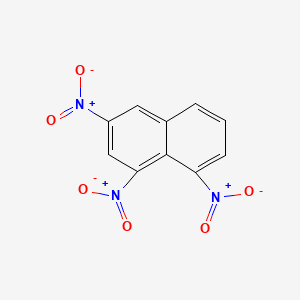
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
